potassium;trifluoro(naphthalen-1-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;trifluoro(naphthalen-1-yl)boranuide” is known as carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. Carbonyldiimidazole is a white crystalline solid that is often used as a reagent in organic synthesis, particularly for the coupling of amino acids for peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces carbonyldiimidazole and imidazolium chloride as a side product. The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole undergoes various types of reactions, including:
Formation of Amides: It is used to convert amines into amides. The reaction involves the formation of an intermediate that reacts with the amine to form the amide.
Formation of Carbamates and Ureas: It can also convert alcohols into esters and amines into carbamates and ureas.
Hydrolysis: Carbonyldiimidazole hydrolyzes readily to give back imidazole and carbon dioxide.
Common reagents used in these reactions include imidazole and phosgene. The major products formed from these reactions are amides, carbamates, ureas, and esters.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It is employed as a reagent in various organic synthesis reactions to form amides, carbamates, and ureas.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules.
Mechanism of Action
The mechanism by which carbonyldiimidazole exerts its effects involves the formation of an intermediate that reacts with nucleophiles such as amines and alcohols. The molecular targets include amino acids and other nucleophilic compounds. The pathways involved in its reactions include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other compounds such as phosgene and imidazole. it is unique in its ability to form stable intermediates that facilitate the coupling of amino acids and other nucleophilic compounds. Similar compounds include:
Phosgene: Used in the preparation of carbonyldiimidazole.
Imidazole: A component of carbonyldiimidazole and a common reagent in its reactions.
Carbonyldiimidazole stands out due to its stability and efficiency in forming amides, carbamates, and ureas, making it a valuable reagent in organic synthesis and peptide coupling.
Properties
IUPAC Name |
potassium;trifluoro(naphthalen-1-yl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPDIKXYGSGJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.